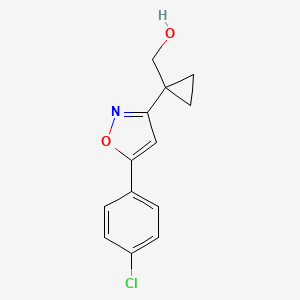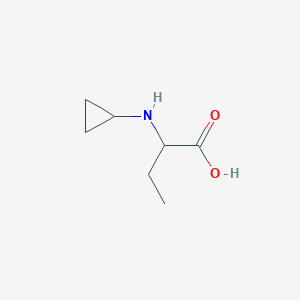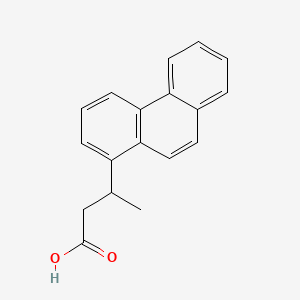
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 3-nitrobenzoyl chloride with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The triazole ring can be hydrogenated under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydrogenated triazoles: Formed by the reduction of the triazole ring.
Substituted phenyl derivatives: Formed by nucleophilic substitution of chlorine atoms.
Scientific Research Applications
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes, inhibiting their activity and leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenyl)-1H-1,2,4-triazole-3(2H)-one: Lacks the trichlorophenyl group.
2-(2,4,6-Trichlorophenyl)-1H-1,2,4-triazole-3(2H)-one: Lacks the nitrophenyl group.
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and trichlorophenyl groups in 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H7Cl3N4O3 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H7Cl3N4O3/c15-8-5-10(16)12(11(17)6-8)20-14(22)18-13(19-20)7-2-1-3-9(4-7)21(23)24/h1-6H,(H,18,19,22) |
InChI Key |
JSMKRHZGXICMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)



![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)









